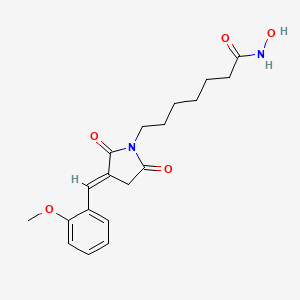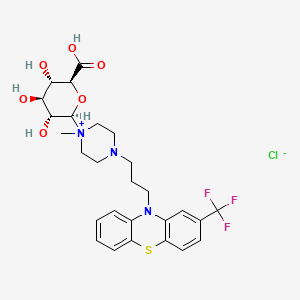
Hdac-IN-71
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-71 is a compound known for its inhibitory effects on histone deacetylases (HDACs). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of Hdac-IN-71 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of benzamide-based HDAC ligands, which are then linked to other molecular structures to form the final compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), along with other reagents such as Tween 80 and deionized water . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity.
Analyse Chemischer Reaktionen
Hdac-IN-71 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized using agents like hydrogen peroxide, reduced using agents like sodium borohydride, and substituted using nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzamide moiety and other functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Hdac-IN-71 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling . In biology, it is employed to investigate the effects of HDAC inhibition on cellular processes such as proliferation, differentiation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers, neurodegenerative diseases, and other conditions associated with dysregulated HDAC activity . Additionally, the compound has industrial applications in the development of new drugs and imaging agents .
Wirkmechanismus
Hdac-IN-71 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . The molecular targets of this compound include various HDAC isoforms, such as HDAC1, HDAC2, and HDAC3 . The pathways involved in its mechanism of action include the suppression of NF-κB signaling, upregulation of cell cycle regulators like p21 and p53, and downregulation of antiapoptotic proteins such as Bcl-2 . These effects collectively contribute to the compound’s therapeutic potential in cancer and other diseases.
Vergleich Mit ähnlichen Verbindungen
Hdac-IN-71 is part of a broader class of HDAC inhibitors, which includes compounds like Panobinostat, Vorinostat, and Belinostat . Compared to these similar compounds, this compound exhibits unique properties, such as higher selectivity for certain HDAC isoforms and distinct effects on gene expression . For example, this compound has been shown to be more effective in inducing cell death in certain cancer cell lines compared to Panobinostat . Other similar compounds include Trichostatin A and Romidepsin, which also target HDACs but differ in their chemical structures and specificities .
Eigenschaften
Molekularformel |
C19H24N2O5 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-hydroxy-7-[(3E)-3-[(2-methoxyphenyl)methylidene]-2,5-dioxopyrrolidin-1-yl]heptanamide |
InChI |
InChI=1S/C19H24N2O5/c1-26-16-9-6-5-8-14(16)12-15-13-18(23)21(19(15)24)11-7-3-2-4-10-17(22)20-25/h5-6,8-9,12,25H,2-4,7,10-11,13H2,1H3,(H,20,22)/b15-12+ |
InChI-Schlüssel |
FKCQAJYTZWXNQB-NTCAYCPXSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/2\CC(=O)N(C2=O)CCCCCCC(=O)NO |
Kanonische SMILES |
COC1=CC=CC=C1C=C2CC(=O)N(C2=O)CCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)





![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)


